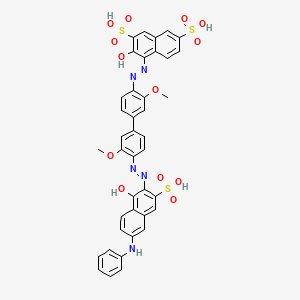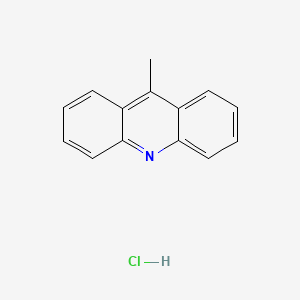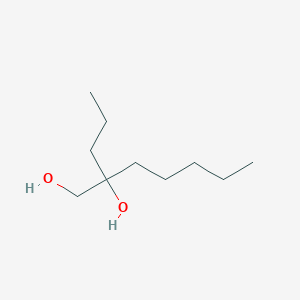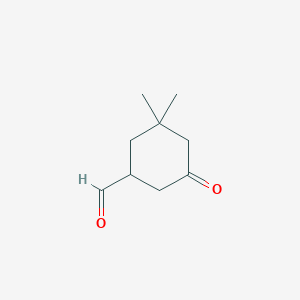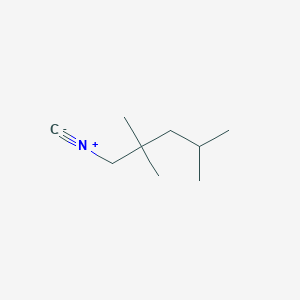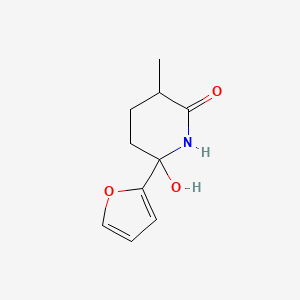
N,N-Dimethyl(methylsulfanyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl(methylsulfanyl)ethanethioamide is an organic compound with the molecular formula C₄H₉NS. It is also known by other names such as N,N-dimethylthioacetamide and dimethylthioacetamide . This compound is characterized by the presence of a thioamide functional group, which is a sulfur analog of an amide.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl(methylsulfanyl)ethanethioamide can be synthesized through various methods. One common method involves the reaction of acetamide with dimethyl sulfide in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl(methylsulfanyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides.
Scientific Research Applications
N,N-Dimethyl(methylsulfanyl)ethanethioamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of N,N-dimethyl(methylsulfanyl)ethanethioamide involves its interaction with molecular targets such as enzymes and receptors. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylthioformamide: Similar structure but with a formamide group instead of an ethanethioamide group.
N,N-Dimethylthioacetamide: Another name for N,N-dimethyl(methylsulfanyl)ethanethioamide.
N,N-Dimethylthioacetamid: A variant with slight structural differences.
Uniqueness
This compound is unique due to its specific thioamide functional group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
65131-19-3 |
|---|---|
Molecular Formula |
C5H11NS2 |
Molecular Weight |
149.3 g/mol |
IUPAC Name |
N,N-dimethyl-2-methylsulfanylethanethioamide |
InChI |
InChI=1S/C5H11NS2/c1-6(2)5(7)4-8-3/h4H2,1-3H3 |
InChI Key |
BAEUPQYPWOMGQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


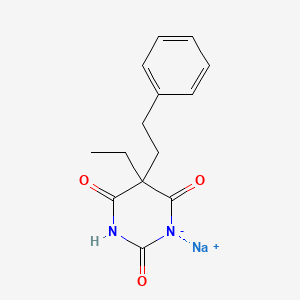

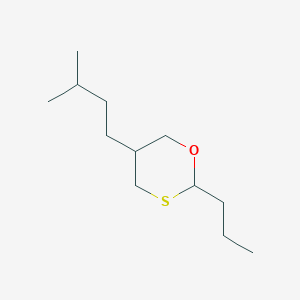
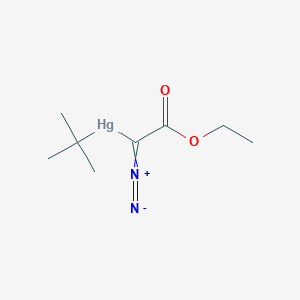
![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)


